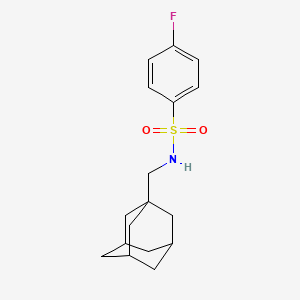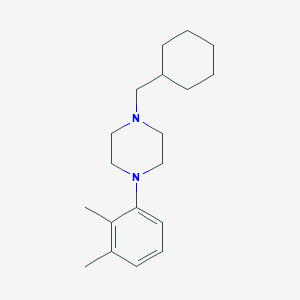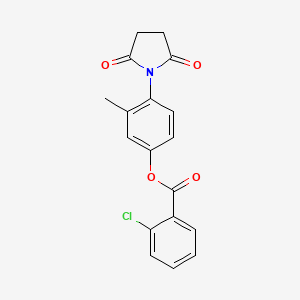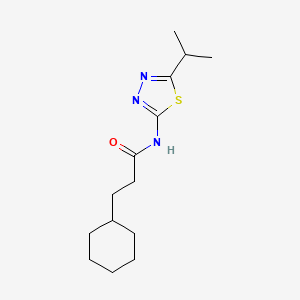
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFH belongs to the class of thiosemicarbazone compounds and has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to increase the expression of neurotrophic factors and protect against neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide analogs with improved pharmacological properties. Another area of research is the investigation of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to understand the mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide and its effects on different cell types and in vivo models.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexyl isothiocyanate with 2-furylacetaldehyde and hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the replication of various viruses, including HIV, HCV, and HSV. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVMYOVGPKEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)

![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)



![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)
